molecular formula C12H10BrNO B13847828 3-(4-Bromophenoxy)-2-methylpyridine

3-(4-Bromophenoxy)-2-methylpyridine

Cat. No.: B13847828
M. Wt: 264.12 g/mol
InChI Key: PHXFTVHPVZLGMN-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)-2-methylpyridine is an organic compound with the molecular formula C12H10BrNO. This compound is characterized by a pyridine ring substituted with a bromophenoxy group at the 3-position and a methyl group at the 2-position. It is a member of the broader class of phenoxypyridines, which are known for their diverse applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-2-methylpyridine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-3-hydroxypyridine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-2-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with appropriate ligands.

Major Products Formed

    Nucleophilic Substitution: Various substituted phenoxypyridines.

    Oxidation: 3-(4-Bromophenoxy)-2-carboxypyridine.

    Reduction: 3-(4-Bromophenoxy)-2-methylaminopyridine.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

3-(4-Bromophenoxy)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-2-methylpyridine
  • 3-(4-Fluorophenoxy)-2-methylpyridine
  • 3-(4-Methoxyphenoxy)-2-methylpyridine

Uniqueness

3-(4-Bromophenoxy)-2-methylpyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-(4-bromophenoxy)-2-methylpyridine

InChI

InChI=1S/C12H10BrNO/c1-9-12(3-2-8-14-9)15-11-6-4-10(13)5-7-11/h2-8H,1H3

InChI Key

PHXFTVHPVZLGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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